molecular formula C14H19N5O2 B2948337 3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-82-0

3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2948337
CAS No.: 887462-82-0
M. Wt: 289.339
InChI Key: WBNLGJXNVQIRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Target of Action

The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. Many imidazole compounds interact with enzymes, receptors, or other proteins in the body .

Mode of Action

The mode of action of imidazole compounds is also highly dependent on their specific structures and the targets they interact with. Some imidazole compounds may inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole compounds have been found to inhibit the synthesis of certain proteins or nucleic acids, while others may affect signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of imidazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can all affect how these compounds are absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The results of the action of imidazole compounds can vary widely and are dependent on their specific structures, targets, and modes of action. Some imidazole compounds may have therapeutic effects, such as reducing inflammation or inhibiting the growth of bacteria or cancer cells .

Action Environment

The action environment of imidazole compounds can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy .

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-7-18-9(3)8-19-10-11(15-13(18)19)16(4)14(21)17(6-2)12(10)20/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLGJXNVQIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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